4-Bromobenzohydrazide
Overview
Description
4-Bromobenzohydrazide, also known as 4-bromobenzoic acid hydrazide, is an organic compound with the molecular formula C₇H₇BrN₂O. It is a derivative of benzoic acid where the carboxyl group is replaced by a hydrazide group, and a bromine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
It’s worth noting that this compound has been used in the synthesis of various derivatives, which have shown inhibitory potential against the α-amylase enzyme .
Mode of Action
Its derivatives have been shown to inhibit the α-amylase enzyme . This suggests that 4-Bromobenzohydrazide or its derivatives may interact with the enzyme, possibly binding to its active site and preventing it from catalyzing the breakdown of complex carbohydrates into simple sugars.
Result of Action
The inhibition of the α-amylase enzyme by its derivatives suggests potential effects on carbohydrate metabolism . This could lead to a decrease in the rate of carbohydrate breakdown and potentially affect energy production within cells.
Action Environment
It’s worth noting that the compound is soluble in hot methanol , which could potentially influence its stability and efficacy in different environments.
Biochemical Analysis
Biochemical Properties
4-Bromobenzohydrazide plays a significant role in biochemical reactions, particularly as an inhibitor of enzymes. One of the primary enzymes it interacts with is α-amylase, an enzyme involved in the breakdown of starch into glucose. Studies have shown that derivatives of this compound exhibit potent inhibitory activity against α-amylase, with IC50 values ranging from 0.21 to 5.50 μM . This inhibition is crucial for regulating blood sugar levels, making this compound a potential candidate for diabetes treatment. Additionally, this compound interacts with various proteins and biomolecules, forming hydrogen bonds and other interactions that stabilize its inhibitory effects .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, particularly those involved in glucose metabolism. By inhibiting α-amylase, this compound reduces the rate of glucose production from starch, thereby impacting cellular metabolism and energy production . Furthermore, this compound has been shown to alter gene expression related to glucose metabolism, enhancing the expression of genes involved in glucose uptake and utilization . These effects collectively contribute to the regulation of blood sugar levels and overall cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active site of α-amylase, forming hydrogen bonds and hydrophobic interactions that inhibit the enzyme’s activity . This binding prevents the enzyme from catalyzing the breakdown of starch into glucose, thereby reducing glucose production. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound maintains its inhibitory effects on α-amylase and continues to regulate glucose metabolism in vitro
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits α-amylase activity and regulates blood sugar levels without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including gastrointestinal disturbances and potential liver toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in metabolic pathways related to glucose metabolism. By inhibiting α-amylase, the compound reduces the breakdown of starch into glucose, thereby influencing metabolic flux and glucose levels . Additionally, this compound may interact with other enzymes and cofactors involved in glucose metabolism, further modulating metabolic pathways and contributing to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound may accumulate in specific compartments, such as the cytoplasm or organelles, where it exerts its inhibitory effects on enzymes and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm, where it interacts with α-amylase and other enzymes involved in glucose metabolism . This localization ensures that the compound effectively inhibits its target enzymes and modulates cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromobenzohydrazide can be synthesized through a multi-step reaction starting from 4-bromobenzoic acid. The general synthetic route involves the following steps :
Esterification: 4-Bromobenzoic acid is refluxed with methanol in the presence of concentrated sulfuric acid to form methyl 4-bromobenzoate.
Hydrazinolysis: Methyl 4-bromobenzoate is then reacted with an excess of hydrazine hydrate in methanol to yield this compound.
Condensation: Further reactions can involve the condensation of this compound with various substituted aryl aldehydes in the presence of ethanol and glacial acetic acid to form hydrazones.
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzohydrazide undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aldehydes and ketones to form hydrazones.
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Condensation: Reagents such as ethanol and glacial acetic acid are commonly used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products
Hydrazones: Formed by the reaction with aldehydes and ketones.
Substituted Derivatives: Formed by the substitution of the bromine atom with other functional groups.
Scientific Research Applications
4-Bromobenzohydrazide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of various bioactive compounds, including enzyme inhibitors and potential therapeutic agents.
Material Science: It is used in the preparation of advanced materials, such as polymers and coordination complexes.
Biological Studies: It has been studied for its inhibitory effects on enzymes like α-amylase, which is relevant in the treatment of diabetes.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzohydrazide
- 4-Fluorobenzohydrazide
- 4-Methoxybenzhydrazide
- 4-Aminobenzohydrazide
Uniqueness
4-Bromobenzohydrazide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it particularly effective in certain chemical reactions and biological interactions compared to its analogs with different substituents .
Properties
IUPAC Name |
4-bromobenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIMBYKIIMYFPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208062 | |
Record name | Benzoic acid, p-bromo-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80208062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5933-32-4 | |
Record name | 4-Bromobenzoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5933-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, p-bromo-, hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005933324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5933-32-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60114 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, p-bromo-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80208062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromobenzohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.165 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Bromobenzohydrazide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB65YY5L9G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and formula of 4-Bromobenzohydrazide?
A1: this compound has the molecular formula C7H7BrN2O. Structurally, it consists of a benzene ring substituted with a bromine atom at the para position and a hydrazide functional group (-C(O)NHNH2) directly attached to the benzene ring. [, ] You can find the crystal structure details in the literature. []
Q2: How does this compound interact with α-amylase, and what are the potential implications?
A2: Research indicates that this compound derivatives exhibit inhibitory activity against α-amylase. [, ] While the exact mechanism requires further investigation, molecular docking studies suggest that these compounds interact with the active site of the α-amylase enzyme. [, ] This interaction could hinder the enzyme's ability to break down starch into sugars, making these derivatives potentially valuable for managing blood sugar levels in conditions like diabetes.
Q3: What spectroscopic techniques are useful for characterizing this compound and its derivatives?
A3: Researchers commonly employ several spectroscopic methods to characterize this compound and its derivatives. These include:
- Fourier Transform Infrared (FTIR) spectroscopy: This technique helps identify functional groups present in the molecule by analyzing their characteristic vibrational frequencies. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively. This data is crucial for confirming the structure and studying the molecule's behavior in different environments. [, , ]
- Ultraviolet-Visible (UV-Vis) spectroscopy: This technique helps understand the electronic transitions within the molecule and can be used to determine the compound's absorbance and transmittance properties. []
Q4: Have computational chemistry approaches been used to study this compound?
A4: Yes, computational studies, including density functional theory (DFT) calculations, have been performed on this compound. [] These calculations can predict various molecular properties, such as:
- Optimized geometrical parameters: Bond lengths, bond angles, and dihedral angles provide insights into the molecule's three-dimensional structure. []
- Vibrational assignments: These calculations can help interpret experimental FTIR spectra. []
- Frontier molecular orbitals: Understanding the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provides information about the molecule's reactivity and stability. []
- Nonlinear optical properties: DFT calculations can predict the first-order hyperpolarizability, which indicates the molecule's potential for nonlinear optical applications. []
Q5: How do structural modifications of this compound influence its biological activity?
A5: Studies focusing on the structure-activity relationship (SAR) of this compound derivatives are crucial for understanding how different substituents affect biological activity. Research on its α-amylase inhibitory activity suggests that:
- The core structure of this compound plays a significant role in its activity. []
- Modifications to the benzene ring, such as the type, position, and number of substituents, can significantly influence the inhibitory potency. [, ]
- Subtle changes in the substituents can lead to significant variations in IC50 values, highlighting the importance of SAR studies in optimizing drug design. []
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